
Thien-2-ylacetate
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Overview
Description
Thien-2-ylacetate is a member of thiophenes. It is a conjugate base of a 2-thienylacetic acid.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper-mediated click chemistry facilitates the synthesis of triazole-linked thienylacetates, enhancing structural diversity.
Synthesis of 1,4-Di(thien-2-yl)-1,2,3-triazole Derivatives
Liang’s method was adapted to prepare 3-azidothiophene from 3-iodothiophene using CuI and N,N’-dimethylethylenediamine (DMEDA) in ethanol–water (7:3) at 50°C . Subsequent CuAAC with alkynes yielded 1,4-di(thien-2-yl)-1,2,3-triazoles, with optimized conditions achieving 59% yield (Table 2) . The triazole ring’s rigidity improves π-conjugation, making these derivatives valuable in optoelectronic applications.
Table 2: Optimization of CuAAC Conditions
Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | None | DMF | 95 | 10 |
2 | DMEDA | DMF | 95 | 17 |
4 | DMEDA | EtOH–H₂O (7:3) | 50 | 59 |
Oxidative Cyclization and Annulation Strategies
Intramolecular cyclizations enable access to fused heterocycles bearing thienylacetate motifs.
Thieno[2,3-b]indole-2-carboxylates via 1,2-Diaza-1,3-dienes
Reaction of 1,2-diaza-1,3-dienes with indoline-2-thione in acetonitrile at room temperature produced α-thiohydrazones, which cyclized to thieno[2,3-b]indole-2-carboxylates upon heating (Fig. 2) . Ethyl ester derivatives (R = CO₂Et) were isolated in 85% yield, demonstrating the method’s efficiency under mild conditions .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Thien-2-ylacetate Synthesis
Properties
Molecular Formula |
C6H5O2S- |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)/p-1 |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)CC(=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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